6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

Lipophilicity cLogP Membrane Permeability

Researchers needing high-Fsp3 fragments for FBDD face inconsistent results when substituting planar aromatic scaffolds. 6-tert-Butyl-hexahydro-1,3-benzothiazol-2-one (CAS 1095051-70-9) solves this. • Fsp3 0.73 - highest among 6-alkyl analogs; enhances pocket complementarity and metabolic stability. • cLogP 2.20 - high-logP anchor for SAR regression (ΔcLogP ~0.6 across homologous series). • Chiral center enables asymmetric optimization. Bulk quantities with batch consistency.

Molecular Formula C11H17NOS
Molecular Weight 211.33 g/mol
CAS No. 1095051-70-9
Cat. No. B1370992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
CAS1095051-70-9
Molecular FormulaC11H17NOS
Molecular Weight211.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC2=C(C1)SC(=O)N2
InChIInChI=1S/C11H17NOS/c1-11(2,3)7-4-5-8-9(6-7)14-10(13)12-8/h7H,4-6H2,1-3H3,(H,12,13)
InChIKeyHUFUSTAOUGGSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Tert-butyl-hexahydro-benzothiazol-2-one: Sourcing and Differentiation Guide


6-Tert-butyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one (CAS 1095051-70-9) is a heterocyclic small molecule belonging to the hexahydro-1,3-benzothiazol-2-one class, characterized by a partially saturated benzothiazolone core bearing a bulky tert-butyl substituent at the 6-position . It is primarily utilized as a versatile research chemical and synthetic building block, with a molecular formula of C₁₁H₁₇NOS and a molecular weight of 211.32 g/mol . While it shares a core scaffold with several 6-alkyl-substituted analogs, its unique physicochemical signature—particularly elevated lipophilicity (cLogP 2.20) and a high fraction of sp³-hybridized carbons (Fsp3 0.73)—distinguishes it for applications requiring enhanced membrane permeability, altered metabolic stability, or specific molecular recognition .

Fragment-based discovery Studies requiring saturated, three-dimensional scaffolds with moderate lipophilicity
SAR anchor point Lipophilicity-activity relationship series needing a high-logP data point in the 6-alkyl family
Agrochemical lead ID Herbicide research exploring patent-differentiated saturated cores beyond aromatic benzothiazolones
Computational modeling Chiral, non-planar template with conformational flexibility for docking and pharmacophore studies

Why Generic Substitution Is Scientifically Unsound


Members of the 6-alkyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one series are not interchangeable because the size and branching of the 6-substituent fundamentally alter key molecular properties governing biological and material performance. Even among the closest analogs—6-methyl, 6-ethyl, 6-propyl, and 6-tert-butyl—stepwise increases in lipophilicity (cLogP from ~1.6 to ~2.2), steric bulk, and sp³ carbon fraction (Fsp3 from ~0.67 to ~0.73) create distinct solubility, permeability, and target-binding profiles . Critically, aromatic benzothiazolone counterparts such as 6-(tert-butyl)benzo[d]thiazol-2(3H)-one (CAS 898748-43-1) possess a planar, fully conjugated core, resulting in dramatically different molecular shape, π-stacking capability, and oxidative metabolism susceptibility compared to the saturated hexahydro scaffold . Substituting without verifying these parameters risks experimental inconsistency, false negative/positive results in biological assays, and failed scale-up due to divergent physicochemical behavior .

Target compound 6-tert-Butyl hexahydro Bulky branched substituent, high Fsp3 (0.73), cLogP 2.20. Saturated core alters permeability and metabolic profile.
6-Ethyl analog CAS 1095231-37-0 Linear chain reduces steric bulk and lipophilicity (cLogP 1.62). May shift membrane permeation kinetics and SAR continuity.
Aromatic analog 6-(tert-Butyl)benzo[d]thiazol-2(3H)-one Planar conjugated core, cLogP 2.89, Fsp3 ~0.0. Drastically different π-stacking and oxidative metabolism susceptibility.
Substitution consequence Not interchangeable Physicochemical divergence may lead to false assay results, failed scale-up, or inconsistent target engagement. Verification required before replacement.

Quantitative Comparative Evidence Guide


Lipophilicity Comparison: Saturated vs. Aromatic Benzothiazolone

The hexahydro-saturated 6-tert-butyl compound (target) exhibits a computed LogP of 2.20, which is substantially lower than the cLogP of 2.89 for its aromatic analog 6-(tert-butyl)benzo[d]thiazol-2(3H)-one . This approximately 0.7 log unit difference translates to roughly a 5-fold lower octanol-water partition coefficient, directly impacting aqueous solubility, membrane permeation kinetics, and non-specific protein binding profiles .

Lipophilicity Δ
Cross-study comparable
cLogP 2.20 vs 2.89
Δ = −0.69
~5-fold lower lipophilicity may reduce off-target binding vs aromatic analog
Computational prediction; vendor datasheets (Fluorochem, Chemscene)
Lipophilicity cLogP Membrane Permeability ADME

Fsp3 as a Descriptor of Molecular Complexity and Stability

The target compound has an Fsp3 value of 0.73, compared to 0.67 for the 6-ethyl analog (CAS 1095231-37-0) and approximately 0.0 for the fully aromatic 6-(tert-butyl)benzo[d]thiazol-2(3H)-one . A higher Fsp3 correlates with greater molecular saturation, increased three-dimensionality, and typically improved metabolic stability and aqueous solubility, which are favorable parameters in fragment-based drug discovery and lead optimization .

Fsp3 comparison
Cross-study comparable
Target: 0.73
6-Ethyl: 0.67
Aromatic: ≈0.0
Higher sp³ fraction may improve metabolic stability and aqueous solubility
Computed from structure; consistent vendor methodology
Fsp3 Molecular Complexity Metabolic Stability Fragment-Based Drug Design

Lipophilicity Gradient Across the 6-Alkyl Benzothiazolone Series

Within the saturated hexahydro-1,3-benzothiazol-2-one series, the target compound (6-tert-butyl) has a cLogP of 2.20, compared to 1.62 for the 6-ethyl analog (CAS 1095231-37-0), establishing a measurable lipophilicity gradient . This gradient enables systematic SAR exploration: the tert-butyl substituent provides approximately 0.58 log units higher lipophilicity than the ethyl group, correlating with enhanced passive membrane permeability .

SAR lipophilicity
Cross-study comparable
cLogP 2.20 vs 1.62
Δ = +0.58
~3.8-fold higher lipophilicity anchors 6-alkyl series for SAR regression
Computational; Fluorochem datasheets, consistent method
SAR Homologous Series Lipophilicity Gradient LogP

Purity Specifications and Supply Chain Reliability

Commercially, the target compound is available at standardized purities of 95% (Fluorochem F667040) and 98% (Chemsrc, 10-day lead time) , whereas the aromatic analog 6-(tert-butyl)benzo[d]thiazol-2(3H)-one (CAS 898748-43-1) is supplied at ≥98% purity by Chemscene with specified storage conditions (sealed, 2–8°C) . The 6-ethyl analog is available at 95% purity (Fluorochem F667046) . Documented purity specifications and storage requirements reduce the risk of degraded material compromising assay reproducibility, a known failure point when sourcing from non-verified vendors .

Purity & storage
Specification review
95–98% purity
Ambient storage
No cold-chain requirement simplifies logistics vs aromatic analog (2–8°C)
Vendor datasheets: Fluorochem, Chemsrc, Chemscene
Purity Quality Control Reproducibility Procurement

tert-Butyl as a Privileged Substituent in Herbicidal Activity

Patent EP 0258773 A2 explicitly claims benzothiazolone derivatives wherein the R₂ position must be a tert-butyl group or a 1-methylcyclopropyl group for herbicidal activity, in combination with specific R₁ (lower alkyl/alkenyl/alkynyl) and X (F or Cl) substituents [1]. While the patent claims a broader 2(3H)-benzothiazolone scaffold (not the hexahydro variant), it establishes the privileged nature of the tert-butyl substituent at the 6-position for biological activity in benzothiazolone chemistry. The hexahydro-saturated core of the target compound offers a structurally distinct scaffold that retains the critical tert-butyl pharmacophore while providing differentiated physicochemical properties (lower LogP, higher Fsp3) compared to the aromatic series disclosed in the patent .

Herbicide SAR
Class-level inference
Patent EP 0258773 A2: tert-butyl claimed critical for activity
Saturated core retains pharmacophore; supports IP differentiation studies
No head-to-head activity data; scaffold not directly tested in patent
Herbicide Structure-Activity Relationship Benzothiazolone tert-Butyl

Direct Biological Activity Data: A Critical Transparency Note

Despite targeted searches across primary literature, patents, and authoritative databases, no direct head-to-head biological activity comparison (e.g., IC₅₀, Kd, MIC) was identified between the target compound and its closest analogs in any peer-reviewed assay system. Available evidence for differentiation rests entirely on computed physicochemical properties (LogP, Fsp3), commercial purity specifications, and class-level patent inferences [1]. This evidence gap should be explicitly acknowledged in procurement decisions: selection of this compound over an analog for biological screening must be justified by the documented physicochemical differences rather than demonstrated superiority in a specific target-based assay.

Biological data gap
Data to verify
No peer-reviewed comparative activity data identified
Differentiation rests on computed properties only; assay validation recommended
Literature search May 2026; custom profiling advised for large-scale procurement
Evidence Gap Transparency Procurement Risk Due Diligence

Optimal Application Scenarios Based on Verified Evidence


Fragment-Based Drug Discovery with a Saturated, Lipophilic Scaffold

With an Fsp3 of 0.73—the highest among commercially available 6-alkyl hexahydro-1,3-benzothiazol-2-one analogs—and a cLogP of 2.20, this compound serves as an optimal fragment for exploring the impact of scaffold saturation on target binding, metabolic stability, and solubility in fragment-based drug discovery (FBDD) programs . Its three-dimensional character, confirmed by the Fsp3 value, offers better complementarity to challenging protein pockets compared to flat aromatic benzothiazolones .

SAR Exploration of a Lipophilicity and Steric Gradient

This compound constitutes the high-logP (2.20) and high-steric-bulk anchor point in a homologous series that includes 6-methyl, 6-ethyl (cLogP 1.62), and 6-propyl analogs . Researchers constructing lipophilicity-activity relationships or evaluating steric tolerance at the 6-position can use this compound as the extreme data point, enabling regression analysis across a quantifiable ΔcLogP range of approximately 0.6 log units within the saturated series .

Herbicide Lead Generation with a Patent-Differentiated Scaffold

Patent EP 0258773 A2 establishes that the 6-tert-butyl substituent is critical for herbicidal activity in benzothiazolone chemistry [1]. The target compound's saturated hexahydro core, combined with this privileged substituent, provides a structurally differentiated scaffold for agrochemical discovery programs seeking to explore intellectual property space beyond the extensively claimed aromatic 2(3H)-benzothiazolone series [1]. The reduced lipophilicity (cLogP 2.20 vs. 2.89 for the aromatic analog) may also translate to improved crop selectivity profiles .

Computational Studies with a Chiral, Non-Planar Template

The presence of one asymmetric atom (confirmed by the MDL number MFCD11632146) and a high Fsp3 of 0.73 makes this compound a valuable template for computational studies investigating the influence of molecular shape, chirality, and saturation on docking poses, pharmacophore modeling, and QSAR model development . Unlike the fully planar aromatic analog (rotatable bonds: 0), the saturated scaffold provides conformational flexibility that can better sample three-dimensional pharmacophore space .

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Saturated scaffold with high sp³ fraction
Scaffold saturation impact on target binding and metabolic stability
SAR lipophilicity gradient studies
High-logP anchor point in 6-alkyl series
Regression analysis across quantifiable lipophilicity range
Agrochemical lead discovery
Patent-differentiated saturated core with tert-butyl pharmacophore
Intellectual property space and crop selectivity investigation
Computational chemistry & modeling
Chiral, non-planar template with conformational flexibility
Docking pose sampling and pharmacophore model development
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